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molecular formula C9H9Br2NO2 B8366854 2-Bromo-N-(3-bromo-2-hydroxyphenyl)propionamide

2-Bromo-N-(3-bromo-2-hydroxyphenyl)propionamide

Cat. No. B8366854
M. Wt: 322.98 g/mol
InChI Key: MRCNSASXYAUKIC-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

To a mixture of 2-amino-6-bromophenol (3 g, 15.96 mmol) and sodium bicarbonate (3.35 g, 39.9 mmol) in ethyl acetate (30 mL) and water (10 mL) at 0° C. was added 2-bromopropionyl chloride (1.61 ml, 15.96 mmol) dropwise. The reaction mixture was stirred at 0° C. for 3 h and then diluted with water. The resulting mixture was extracted with EtOAc and the organic layer was washed with brine, dried over anhydrous MgSO4, filtered, and concentrated to afford the title compound (4.7 g, 73% yield). LCMS, [M+H]+=323.8.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[OH:9].C(=O)(O)[O-].[Na+].[Br:15][CH:16]([CH3:20])[C:17](Cl)=[O:18]>C(OCC)(=O)C.O>[Br:15][CH:16]([CH3:20])[C:17]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[OH:9])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C(=CC=C1)Br)O
Name
Quantity
3.35 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.61 mL
Type
reactant
Smiles
BrC(C(=O)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC(C(=O)NC1=C(C(=CC=C1)Br)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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